molecular formula C4H3NO2 B117702 Maleimide CAS No. 541-59-3

Maleimide

Cat. No.: B117702
CAS No.: 541-59-3
M. Wt: 97.07 g/mol
InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N
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Description

Maleimide is a chemical compound with the formula ( \text{C}_4\text{H}_3\text{NO}_2 ). It is an unsaturated imide and an important building block in organic synthesis. The name “this compound” is derived from maleic acid and imide, indicating the presence of the -C(O)NHC(O)- functional group. Maleimides also describe a class of derivatives where the NH group is replaced with alkyl or aryl groups .

Mechanism of Action

Target of Action

Maleimide primarily targets cysteine residues in proteins . The thiol group in cysteine is highly reactive and can readily react with this compound to form a stable thiosuccinimide product . This reaction is highly selective for thiols, especially at a pH range of 6.5 to 7.5 . This selectivity allows this compound to be used for site-selective modification of proteins, making it a popular method in bioconjugation technology .

Mode of Action

The interaction of this compound with its targets involves a Michael addition or a Diels-Alder reaction . In the Michael addition, a thiol group from a cysteine residue adds across the carbon-carbon double bond of the this compound ring . This results in the formation of a stable thiosuccinimide product . The this compound moiety is relatively stable to degradation, allowing for easy work with the product to achieve the desired conjugates .

Biochemical Pathways

This compound derivatives have been found to affect the biosynthesis of chitin and β(1,3)glucan , components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells . By inhibiting these enzymes, this compound derivatives can disrupt the structural integrity of the fungal cell wall, leading to cell death .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. This compound and its derivatives are known to be soluble in organic solvents , suggesting that they may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to modify proteins selectively at cysteine residues . This can lead to the deactivation of enzymes, inhibition of metabolic pathways, and disruption of cell structures, which can ultimately lead to cell death . For example, N-substituted maleimides have been found to reduce intracellular iron levels in Candida albicans cells, leading to a decrease in the synthesis of ergosterol, an important component of fungal cell membranes . This results in increased permeability and reduced flow ordering of fungal cell membranes .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The reaction between a free thiol and a this compound is chemoselective for thiols at a pH range of 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the this compound C=C bond . Therefore, the pH of the environment can significantly influence the selectivity and efficiency of this compound’s action. Additionally, the stability of the this compound moiety allows for its use in a variety of conditions, making it a versatile tool in bioconjugation .

Safety and Hazards

Maleimide can cause severe skin burns and eye damage. It is harmful if inhaled and toxic if swallowed. It is also harmful in contact with skin and may cause an allergic skin reaction .

Biochemical Analysis

Biochemical Properties

Maleimide plays a crucial role in biochemical reactions due to its ability to react with thiol groups present in proteins, enzymes, and other biomolecules. This reaction forms a stable thioether bond, which is highly valuable in bioconjugation techniques. This compound interacts with enzymes such as glutathione S-transferase and proteins like albumin, facilitating the formation of conjugates that are stable and functional . These interactions are essential for studying protein-protein interactions, enzyme activity, and the development of therapeutic agents.

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of key signaling proteins through covalent modification. This modification can lead to changes in gene expression and cellular metabolism. For example, this compound-modified proteins may exhibit altered activity, stability, or localization, impacting cellular functions such as proliferation, apoptosis, and differentiation . These effects are crucial for understanding the role of this compound in cellular biology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with thiol groups on biomolecules, forming a stable thioether bond. This covalent modification can inhibit or activate enzymes, depending on the specific target and context. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These modifications can alter the binding affinity of proteins to DNA, influencing the transcription of specific genes . Understanding these molecular interactions is essential for harnessing the potential of this compound in biochemical research and therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of maleamic acid derivatives. These derivatives may have different reactivity and stability compared to the parent compound . Long-term studies have shown that this compound-modified proteins can remain stable and functional for extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . It is essential to determine the optimal dosage for specific applications to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing biomolecules. It can affect metabolic flux by modifying enzymes involved in key metabolic processes. For example, this compound can inhibit enzymes like glutathione S-transferase, impacting the detoxification pathways and oxidative stress responses . These interactions highlight the importance of this compound in regulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, depending on the presence of targeting signals or post-translational modifications. This compound-modified proteins may accumulate in particular organelles, influencing their activity and function . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound-modified proteins may localize to the nucleus, mitochondria, or endoplasmic reticulum, impacting processes such as gene expression, energy production, and protein folding

Preparation Methods

Synthetic Routes and Reaction Conditions: Maleimide and its derivatives are typically prepared from maleic anhydride by treatment with amines followed by dehydration . For example, the reaction of maleic anhydride with ammonia yields maleamic acid, which upon dehydration forms this compound. This process can be catalyzed by various dehydrating agents such as acetic anhydride or phosphorus pentoxide.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Thiol Reagents: Commonly used in bioconjugation to form thioether bonds.

    Dienes: Used in Diels-Alder reactions to form cycloaddition products.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products:

Properties

IUPAC Name

pyrrole-2,5-dione
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InChI

InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7)
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InChI Key

PEEHTFAAVSWFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3NO2
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Related CAS

25721-74-8, Array
Record name 1H-Pyrrole-2,5-dione, homopolymer
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Record name Maleimide
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DSSTOX Substance ID

DTXSID3049417
Record name Maleimide
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Molecular Weight

97.07 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Maleimide
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Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000277 [mmHg]
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CAS No.

541-59-3
Record name Maleimide
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Synthesis routes and methods I

Procedure details

One half gram of maleimide/vinyl acetate copolymer (theoretical composition: 52.4% carbon; 4.91% hydrogen; 7.65% nitrogen; 35.0% oxygen) was dissolved in 6 mls. of purified tri-n-butylamine and the solution heated at 170° C. for 8 hours under nitrogen. The tri-n-butylamine was stripped off under vacuum and the remaining blue-gray solid was extracted with hexane and dried. The product is soluble in formamide, dimethyl sulfoxide, or hot γ-butyrolactone, and is partially soluble in pyridine. The color of the blue-gray solid is bleached to a light pink when treated with aqueous hydrochloric acid. Aqueous sodium hydroxide restores the color. Elemental analysis of the blue-gray solid showed 55.88% carbon; 5.43% hydrogen; 10.04% nitrogen and 28.65% oxygen by difference. The theoretical elemental composition of the product resulting from the complete removal of acetic acid from a 1/1 copolymer of maleimide and vinyl acetate is 58.50% carbon; 4.06% hydrogen; 11.40% nitrogen and 26.04% oxygen. Comparison of the carbonyl stretching at 1770 cm-1 in the infrared spectra of the maleimide/vinyl acetate copolymer and the blue-gray product obtained from treatment with tri-n-butylamine indicates that the maleimide ring remains intact. The large decrease in the intensity of the --C--O-- stretching vibration of the acetate group (1230 cm-1) indicates elimination of the acetate group, but it does not appear as though acetic acid is stripped out quantitatively.
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Synthesis routes and methods II

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Maleimide
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Customer
Q & A

A: Maleimide primarily interacts with thiol groups, particularly cysteine residues in proteins, forming stable thioether bonds. [, , , , , ] This interaction can have various downstream effects depending on the target protein. For example, this compound modification of cysteine residues in the ADP/ATP carrier protein was used to probe the topography of the protein and study its conformational changes during the catalytic cycle. [] Similarly, this compound-based inhibitors were shown to target cysteine residues in NADP-malic enzyme, leading to irreversible enzyme inactivation. []

ANone:

    • IR Spectroscopy: Strong absorption bands for the carbonyl groups (C=O) around 1700-1750 cm-1. [, ]
    • NMR Spectroscopy: Distinct signals for the ethylenic protons and the protons on the nitrogen substituent. [, , ]
    • Mass Spectrometry: Fragmentation patterns often involve the loss of carbon dioxide (CO2). []
    • N-substituent on the this compound ring: Different substituents can impact properties like Tg, thermal decomposition temperature (TDT), and solubility. [, , , ]
    • Comonomer composition: The type and ratio of comonomers used in copolymerization can significantly influence the final polymer properties. [, , ]
    • Crosslinking density: Higher crosslinking densities, achieved by varying the concentration of crosslinkable groups like vinyl groups, generally lead to improved thermal stability and solvent resistance in this compound-containing polymers. [, ]

    A: While maleimides themselves are not typically used as catalysts, their unique reactivity makes them valuable building blocks for designing catalytic systems. For instance, they can be incorporated into ligands for transition-metal catalysts or used as substrates in organocatalytic reactions. [, ] One notable application is in the organocatalytic asymmetric 1,4-conjugate addition reactions, where maleimides act as electrophiles for constructing various succinimide-based compounds. [] The reaction mechanisms, selectivity, and applications depend heavily on the specific catalyst system and reaction conditions employed.

    ANone: Computational techniques play a crucial role in understanding this compound chemistry and designing novel derivatives with improved properties.

    • Molecular docking: This method predicts the preferred orientation and binding affinity of this compound derivatives within the binding pockets of target proteins. [, , ] For instance, docking studies revealed that this compound derivates interact with GSK3β through hydrogen bonding with residues at the hinge region. []
    • Quantum chemical calculations: These calculations provide insights into molecular geometries, electronic structures, and spectroscopic properties of maleimides. [, ] DFT calculations were used to investigate the intermolecular interactions of this compound-modified polyelectrolyte capsules, highlighting the role of hydrogen bonding in their therapeutic action. []
    • QSAR modeling: This statistical method correlates the biological activity of this compound derivatives with their structural and physicochemical properties. [] QSAR models were developed to explain the structure-activity relationship of this compound-based GSK3β inhibitors, guiding the design of more potent compounds. []

    ANone: Modifications to the N-substituent of the this compound ring can drastically alter the compound's pharmacological profile:

    • Hydrophobicity: Increasing the hydrophobicity of the N-substituent generally enhances binding affinity to hydrophobic pockets in target proteins. [] This was evident in the increased potency of N-methyl-2-phenylthis compound compared to the corresponding pyrrole analogue as MAO-B inhibitors. []
    • Steric effects: Bulky substituents can introduce steric hindrance, affecting the compound's ability to bind to the target site. [, ] QSAR models for GSK3β inhibitors highlighted the importance of steric factors in determining inhibitory potency. []
    • Electronic effects: Electron-withdrawing or -donating groups on the N-substituent can influence the reactivity of the this compound ring towards thiol groups. [, ] Studies on the hydrolysis rates of p-substituted phenylmaleimides demonstrated the impact of electronic effects on their stability. []

    A: Maleimides are susceptible to hydrolysis, particularly in aqueous solutions, leading to the formation of less reactive maleamic acid derivatives. [] The rate of hydrolysis depends on factors like pH, temperature, and the nature of the N-substituent.

    • Furan protection: The this compound group can be protected by reacting it with furan via a Diels-Alder reaction, forming a stable adduct that can be deprotected later under specific conditions. [, ] This approach was used to synthesize thiol-reactive clickable cryogels for biomolecular immobilization. []
    • PEGylation: Conjugating maleimides to polyethylene glycol (PEG) can improve their water solubility, increase circulation time in vivo, and reduce immunogenicity. [, ] A human GHR antagonist was successfully PEGylated using a site-specific approach, resulting in improved bioactivity and a longer half-life. []

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